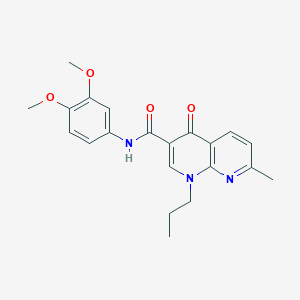![molecular formula C26H27N5O2S B6583738 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine CAS No. 1297607-53-4](/img/structure/B6583738.png)
1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine is 473.18854629 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-4-{3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
a. Anticancer Activity:
- The pyrazole ring in the compound has been associated with anticancer properties . Researchers could explore its potential as an antitumor agent or investigate its effects on specific cancer cell lines.
- Hydrazones, a class of compounds that includes AKOS024483634, exhibit antimicrobial activity . Further studies could assess its effectiveness against bacteria, fungi, or other pathogens.
- Pyrazole derivatives often possess anti-inflammatory and analgesic properties . Investigating AKOS024483634’s impact on inflammation and pain pathways could be valuable.
Heterocyclic Chemistry
The compound’s heterocyclic nature opens up additional applications:
a. Pharmacophore Exploration:- Researchers can explore the compound’s pharmacophoric features to design novel drugs. Its 1,2,3-triazole moiety and pyrazole ring offer diverse possibilities .
- 1,2,3-Triazoles have demonstrated antitubercular activity . Investigating AKOS024483634’s efficacy against Mycobacterium tuberculosis could be worthwhile.
Materials Science
Beyond medicinal applications, consider its potential in materials science:
a. Thermal Insulation:- Simple crystal structures with low thermal conductivity are valuable for insulation applications . Researchers might explore AKOS024483634’s thermal properties.
Mécanisme D'action
Target of Action
The primary target of AKOS024483634 is the double homeobox 4 (DUX4) messenger RNA (mRNA) . DUX4 is a gene that, when abnormally expressed, leads to a series of downstream events resulting in skeletal muscle degeneration and wasting .
Mode of Action
AKOS024483634 is an antibody oligonucleotide conjugate (AOC) designed to target DUX4 mRNA for degradation . By binding to DUX4 mRNA, it prevents the production of the DUX4 protein, thereby addressing the underlying cause of conditions like Facioscapulohumeral Muscular Dystrophy (FSHD) .
Biochemical Pathways
The aberrant expression of DUX4 in muscle activates genes that are toxic to muscle cells . By targeting DUX4 mRNA for degradation, AKOS024483634 effectively shuts down these harmful genetic signatures . This results in the inhibition of apoptosis and altered immune signaling, which are typically triggered by DUX4 .
Pharmacokinetics
The pharmacokinetics of AKOS024483634 involve its delivery to skeletal muscle tissues . It is composed of a human transferrin receptor 1 (TfR1) targeting, effector function-null, humanized IgG1 antibody, which aids in its delivery to skeletal muscle . The compound also includes a non-cleavable linker, MCC maleimide linker, enhanced for safety and durability .
Result of Action
The action of AKOS024483634 leads to the degradation of DUX4 mRNA, effectively reducing the production of the harmful DUX4 protein . This results in the inhibition of apoptosis and altered immune signaling in muscle cells, thereby preventing muscle degeneration and wasting .
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-17-7-6-8-19(15-17)25-27-18(2)24(34-25)20-16-21(29-28-20)26(32)31-13-11-30(12-14-31)22-9-4-5-10-23(22)33-3/h4-10,15-16H,11-14H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUGNIMHKYPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B6583655.png)
![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6583667.png)
![3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B6583675.png)
![5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B6583677.png)
![N-benzyl-3-[2-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B6583685.png)
![3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6583693.png)
![N-butyl-3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B6583696.png)
![6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6583710.png)

![N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6583715.png)
![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6583723.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6583750.png)
![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6583758.png)